Chlorhydrate de W-13

Vue d'ensemble

Description

Applications De Recherche Scientifique

W-13 Hydrochloride is widely used in scientific research due to its ability to inhibit calmodulin-dependent enzymes. Some of its applications include:

Chemistry: Used as a tool to study enzyme kinetics and inhibition.

Biology: Employed in cell signaling studies to investigate the role of calmodulin in cellular processes.

Medicine: Research on its potential therapeutic effects in conditions like cancer, where it inhibits the growth of tamoxifen-resistant breast cancer cells

Industry: Utilized in the development of biochemical assays and diagnostic tools

Mécanisme D'action

Le chlorhydrate de W-13 exerce ses effets en se liant à la calmoduline, une protéine messagère de liaison au calcium. Cette liaison inhibe l’activité des enzymes dépendantes de la calmoduline telles que la myosine kinase de chaîne légère et la phosphodiestérase. L’inhibition de ces enzymes perturbe divers processus cellulaires, notamment la contraction musculaire et les voies de transduction du signal .

Composés similaires :

- Chlorhydrate de W-5

- Chlorhydrate de W-7

- Chlorhydrate de ML-9

- Chlorhydrate de MDL-12,330A

Comparaison : Le this compound est unique en son inhibition spécifique de la myosine kinase de chaîne légère et de la phosphodiestérase dépendante du Ca2±calmoduline. Comparé aux chlorhydrates de W-5 et de W-7, le this compound a une plus grande puissance et spécificité pour ces cibles. Les chlorhydrates de ML-9 et de MDL-12,330A, bien qu’ils soient également des antagonistes de la calmoduline, ont des profils cibles et des mécanismes d’action différents .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de W-13 implique la réaction du chlorure de 5-chloro-2-naphtalènesulfonyle avec la 4-aminobutylamine. La réaction se produit généralement dans un solvant organique tel que le dichlorométhane, en conditions basiques fournies par une base comme la triéthylamine. Le produit est ensuite purifié et converti en sa forme de sel de chlorhydrate .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est souvent cristallisé et séché dans des conditions contrôlées pour obtenir un composé stable et de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de W-13 subit principalement des réactions de substitution en raison de la présence du groupe sulfonamide. Il peut également participer à des réactions d’oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courantes :

Réactions de substitution : Impliquent généralement des nucléophiles tels que des amines ou des thiols.

Réactions d’oxydation : Peuvent être réalisées en utilisant des agents oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.

Réactions de réduction : Impliquent souvent des agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des amines peuvent produire divers dérivés de sulfonamide .

4. Applications de la recherche scientifique

Le this compound est largement utilisé en recherche scientifique en raison de sa capacité à inhiber les enzymes dépendantes de la calmoduline. Voici quelques-unes de ses applications :

Chimie : Utilisé comme outil pour étudier la cinétique des enzymes et l’inhibition.

Biologie : Employé dans des études de signalisation cellulaire pour étudier le rôle de la calmoduline dans les processus cellulaires.

Médecine : Recherche sur ses effets thérapeutiques potentiels dans des affections comme le cancer, où il inhibe la croissance des cellules cancéreuses du sein résistantes au tamoxifène

Industrie : Utilisé dans le développement de dosages biochimiques et d’outils de diagnostic

Comparaison Avec Des Composés Similaires

- W-5 Hydrochloride

- W-7 Hydrochloride

- ML-9 Hydrochloride

- MDL-12,330A Hydrochloride

Comparison: W-13 Hydrochloride is unique in its specific inhibition of myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase. Compared to W-5 and W-7 Hydrochloride, W-13 Hydrochloride has a higher potency and specificity for these targets. ML-9 Hydrochloride and MDL-12,330A Hydrochloride, while also calmodulin antagonists, have different target profiles and mechanisms of action .

Propriétés

IUPAC Name |

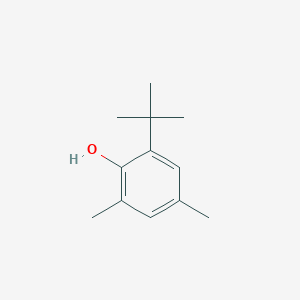

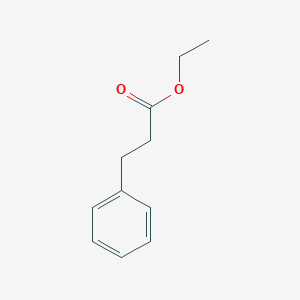

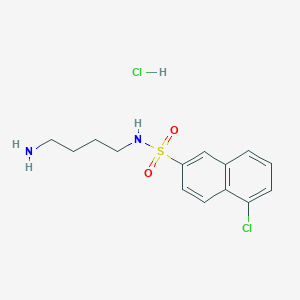

N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2S.ClH/c15-14-5-3-4-11-10-12(6-7-13(11)14)20(18,19)17-9-2-1-8-16;/h3-7,10,17H,1-2,8-9,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAALLVQBOLELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCN)C(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587915 | |

| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88519-57-7 | |

| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride and how does this interaction affect cellular processes?

A1: N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride (W13) acts as a calmodulin antagonist [, , ]. Calmodulin is a calcium-binding protein that regulates various cellular processes by modulating the activity of downstream target proteins, including kinases. By inhibiting calmodulin, W13 disrupts these signaling pathways.

Q2: How does N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride impact the growth and signaling of hematopoietic progenitor cells?

A2: Research indicates that W13 inhibits the growth of human hematopoietic progenitor cells stimulated by interleukin-3 (IL-3), granulocyte-macrophage colony-stimulating factor (GM-CSF), and granulocyte CSF (G-CSF) in a dose-dependent manner []. This suggests that calmodulin, the target of W13, plays a crucial role in the signaling pathways activated by these growth factors.

Q3: Can you elaborate on the role of N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride in studying the signaling pathways of group I metabotropic glutamate receptors (mGluR1/5)?

A3: Using W13 as a pharmacological inhibitor, researchers demonstrated that calmodulin is a key component of the mGluR1/5 signaling pathway []. W13 suppressed the mGluR1/5-stimulated activation of ERK1/2 and S6K1, downstream effectors of the Gq signaling pathway, indicating that calmodulin acts as a link between calcium influx and protein upregulation downstream of mGluR1/5 activation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.